Losartan alpha-Butyl-losartan Aldehyde Adduct (Losartan Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan α-Butyl-losartan Aldehyde Adduct, also known as Losartan Impurity B, is an impurity reference material related to Losartan . It has a molecular formula of C44 H44 Cl2 N12 O2 and a molecular weight of 843.80 .
Molecular Structure Analysis
The molecular structure of Losartan α-Butyl-losartan Aldehyde Adduct is complex, with a total of 111 bonds, including 67 non-H bonds, 44 multiple bonds, 17 rotatable bonds, and 44 aromatic bonds . It also contains 4 five-membered rings, 4 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
Losartan α-Butyl-losartan Aldehyde Adduct has a molecular formula of C44 H44 Cl2 N12 O2 and a molecular weight of 843.80 .Scientific Research Applications
Cardiovascular and Stroke Risk Reduction
Losartan is widely recognized for its effectiveness in lowering blood pressure in patients with hypertension. Notably, it has been demonstrated to lead to the regression of left ventricular hypertrophy (LVH). The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study highlighted Losartan's superiority over atenolol in reducing the composite primary endpoint of cardiovascular mortality, stroke, or myocardial infarction, primarily due to a significant reduction in stroke risk in the Losartan group (Moen & Wagstaff, 2005).
Renal Function and Diabetic Nephropathy
The Reduction in Endpoints in Non-Insulin-Dependent Diabetes Mellitus with the Angiotensin II Antagonist Losartan (RENAAL) study showcased Losartan's role in significantly reducing the risk of a doubling of serum creatinine and progression to end-stage renal disease (ESRD), highlighting its beneficial effects in patients with type 2 diabetes mellitus (T2DM) and nephropathy (Rayner, 2004).
Neuroprotective Effects
Research has also explored the neuroprotective effects of Losartan, with studies indicating its potential in reducing neuroinflammation-induced neuronal injury. This effect extends to the brain, where the renin-angiotensin-aldosterone system (RAS) might be involved in neuroinflammation, thus suggesting a role for Losartan beyond its antihypertensive capabilities (Rusek & Czuczwar, 2020).
Mechanism of Action
- Its role is to mediate the effects of angiotensin II, a potent vasoconstrictor and regulator of blood pressure .
- The affinity of Losartan Impurity B for the AT1 receptor is approximately 1000 times greater than its affinity for the AT2 receptor .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that Losartan and its related compounds interact with the angiotensin II type 1 (AT1) receptor . This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure
Cellular Effects
It has been suggested that azido impurities, such as Losartan Impurity B, could potentially alter DNA and raise cancer risk . This is based on the mutagenic nature of azido impurities
Molecular Mechanism
Losartan, the parent compound, works by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Losartan Impurity B in laboratory settings. It has been found that azido impurities can form during the manufacture of the active ingredient Losartan
Metabolic Pathways
Losartan is metabolized by cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes
properties
IUPAC Name |
1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMRAUQPGDBON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675996 |
Source
|
Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-48-6 |
Source
|
Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.